molecular formula C11H12O B15317666 4-(2-Methylphenyl)-but-3-en-2-one CAS No. 16927-82-5

4-(2-Methylphenyl)-but-3-en-2-one

Cat. No.: B15317666
CAS No.: 16927-82-5
M. Wt: 160.21 g/mol
InChI Key: WPSNJCPNIUVDHW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylphenyl)-but-3-en-2-one is an α,β-unsaturated ketone characterized by a phenyl ring substituted with a methyl group at the ortho position and a conjugated enone system. The ortho-methyl substituent may influence steric and electronic properties, distinguishing it from analogs with para- or meta-substituents.

Properties

CAS No.

16927-82-5

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(E)-4-(2-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-8H,1-2H3/b8-7+

InChI Key

WPSNJCPNIUVDHW-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C

Origin of Product

United States

Preparation Methods

Base-Catalyzed Mechanism and Standard Protocol

In classical conditions, sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous ethanol mediates the deprotonation of acetone to generate the enolate ion, which attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde. The intermediate β-hydroxy ketone undergoes rapid dehydration under basic conditions, yielding the conjugated enone. A typical procedure involves stirring equimolar amounts of 2-methylbenzaldehyde and acetone in NaOH/ethanol at 25–40°C for 1–2 hours, achieving yields of 60–75%. Excess aldehyde (2.2 equivalents) ensures complete conversion of acetone to the disubstituted product, minimizing monosubstituted byproducts.

Mesoporous Aluminosilicate Catalysis

Recent advancements utilize heterogeneous catalysts to improve efficiency and recyclability. Patent RU2482105C1 discloses a method using mesoporous aluminosilicate (SiO₂/Al₂O₃ = 80) with acetic anhydride as an acylating agent. The catalyst facilitates the condensation of styrene derivatives with acetone at 80–100°C, achieving 85–90% conversion within 3 hours. This approach eliminates the need for stoichiometric bases, reducing waste and simplifying product isolation. The mesoporous structure enhances surface area and active site accessibility, enabling higher regioselectivity compared to homogeneous bases.

Enzymatic Synthesis: Biocatalytic Pathways

Enzymatic methods offer an eco-friendly alternative to traditional synthesis, leveraging acyl-CoA ligases and polyketide synthases (PKSs) to assemble this compound from 4-coumaroyl-CoA and malonyl-CoA.

Condensation and Decarboxylation Mechanism

In the enzymatic route, 4-coumaroyl-CoA and malonyl-CoA undergo condensation via a type III PKS to form a diketide intermediate. Subsequent decarboxylation eliminates CO₂, yielding the α,β-unsaturated ketone backbone. Shimokawa et al. reported a 40–50% conversion efficiency using recombinant enzymes from Aloe arborescens, though scalability remains limited by enzyme stability and cofactor regeneration.

Challenges and Current Limitations

Despite its potential, enzymatic synthesis is hindered by low volumetric productivity and high substrate costs. Patent RU2481321C1 highlights the need for optimized fermentation conditions and engineered enzymes to improve turnover numbers. Additionally, the requirement for ATP-dependent CoA activation complicates large-scale implementation compared to chemical methods.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the dominant preparation methods:

Method Catalyst/Enzyme Temperature (°C) Yield (%) Time (h)
Claisen-Schmidt (NaOH) NaOH (10% w/v) 40 70 2
Mesoporous Aluminosilicate SiO₂/Al₂O₃ = 80 90 88 3
Enzymatic Condensation Type III PKS 30 45 24

Traditional Claisen-Schmidt condensation offers simplicity and moderate yields, while mesoporous catalysis enhances efficiency at elevated temperatures. Enzymatic routes, though less practical currently, provide a template for green chemistry innovations.

Side Reactions and Byproduct Management

Monosubstitution and Overcondensation

Incomplete reaction of acetone with 2-methylbenzaldehyde produces monosubstituted benzalacetone, detectable via NMR at δ 1.85 ppm (CH₃ group). Excess aldehyde (≥2 equivalents) and prolonged reaction times mitigate this issue. Overcondensation, resulting from further aldol addition, is rare due to steric hindrance from the 2-methyl group.

Aldehyde Oxidation and Purity Control

Residual 2-methylbenzaldehyde may oxidize to 2-methylbenzoic acid under basic conditions. Washing the crude product with dilute HCl (0.1 M) removes acidic impurities, while recrystallization from ethanol-water (1:1) enhances purity to >95%.

Industrial-Scale Production Considerations

Catalytic Recycling and Waste Reduction

Mesoporous aluminosilicate catalysts can be regenerated via calcination at 500°C, retaining >90% activity over five cycles. This contrasts with homogeneous bases, which generate aqueous waste requiring neutralization. Lifecycle assessments suggest catalytic methods reduce E-factor by 30–40% compared to traditional routes.

Cost-Benefit Analysis of Enzymatic Systems

Despite higher upfront costs for enzyme production, biocatalytic processes align with circular economy goals. Integrating co-immobilized CoA ligases and PKSs on silica supports could lower enzyme consumption, though technoeconomic analyses indicate viability only for high-value derivatives.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylphenyl)-but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Methylphenyl)-but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-but-3-en-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Electronic and Optical Properties

The position and nature of substituents on the phenyl ring significantly impact electronic transitions and nonlinear optical (NLO) behavior:

  • (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one UV-Vis Absorption: Exhibits a maximum absorption at 375 nm due to the strong electron-donating dimethylamino group, which lowers the HOMO-LUMO gap . Nonlinear Optical Properties: Demonstrates a third-order susceptibility (Reχ³) of ~1.2 × 10⁻¹² esu, measured via Z-scan at 0.02 M concentration in ethyl acetate. The dimethylamino group enhances intramolecular charge transfer (ICT), critical for NLO applications .
  • (E)-4-(4-Nitrophenyl)but-3-en-2-one UV-Vis Absorption: Absorbs at 323 nm, attributed to the electron-withdrawing nitro group, which stabilizes the LUMO and reduces conjugation length . Nonlinear Optical Properties: Lower Reχ³ (~0.8 × 10⁻¹² esu) compared to the dimethylamino analog, highlighting substituent-driven modulation of ICT .
  • Experimental data are needed to confirm these effects.
Table 1: Substituent Effects on UV-Vis Absorption and NLO Properties
Compound Substituent Position/Type λ_max (nm) Reχ³ (esu)
(E)-4-(4-Dimethylaminophenyl)-enone Para, electron-donating 375 1.2 × 10⁻¹²
(E)-4-(4-Nitrophenyl)-enone Para, electron-withdrawing 323 0.8 × 10⁻¹²
4-(2-Methylphenyl)-enone Ortho, neutral N/A N/A

Structural Complexity in Natural Products

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(2-Methylphenyl)-but-3-en-2-one with high purity and yield?

  • Methodological Answer : The Claisen-Schmidt condensation is widely used for α,β-unsaturated ketones like this compound. Optimize reaction conditions by varying catalysts (e.g., NaOH, KOH) and solvents (ethanol, methanol). For example, reacting 2-methylacetophenone with acetone under basic conditions can yield the target compound. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel (eluent: hexane/ethyl acetate). Adjust stoichiometry to minimize side products like aldol adducts .
  • Data Consideration : Compare yields and purity metrics (e.g., NMR integration, HPLC retention times) with structurally similar compounds, such as 4-(3,4-Dimethoxyphenyl)-but-3-en-2-one, where reaction temperatures >80°C improved yields to >85% .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for structure refinement . For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams, ensuring proper handling of torsional angles in the enone system .
  • Spectroscopy : Confirm the α,β-unsaturated ketone moiety via FT-IR (C=O stretch ~1680 cm⁻¹, conjugated C=C ~1600 cm⁻¹). Use ¹H NMR to identify vinyl protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
    • Validation : Cross-reference crystallographic data (e.g., bond lengths, angles) with density functional theory (DFT) calculations to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What computational approaches are suitable for elucidating the reaction mechanism of this compound in Diels-Alder reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and regioselectivity. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with dienes. Validate using experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
  • Case Study : For analogous enones, computational studies revealed that electron-withdrawing substituents lower LUMO energy, accelerating cycloaddition .

Q. How can crystallographic disorder in this compound be resolved during refinement?

  • Methodological Answer : Use SHELXL’s PART instruction to model disordered regions (e.g., methyl group rotation). Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with WinGX’s residual density maps .
  • Example : In 4-(4-Chlorophenyl)-but-3-en-2-one, partial occupancy refinement reduced R1 from 0.08 to 0.05 .

Q. How should contradictory data between computational predictions and experimental spectroscopic results be addressed?

  • Methodological Answer :

Re-examine basis sets in DFT calculations; hybrid functionals (e.g., M06-2X) often improve accuracy for conjugated systems.

Validate NMR assignments via 2D experiments (COSY, HSQC) to confirm coupling patterns.

Use hydrogen-bonding analysis (graph set notation) to identify intermolecular interactions that may distort computational models .

Q. What strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Assay Design : Use tyrosinase inhibition assays (similar to 4-(3,4-Dimethoxyphenyl)-but-3-en-2-one) with L-DOPA as substrate. Monitor absorbance at 475 nm to quantify melanin synthesis modulation .
  • Dose-Response Analysis : Generate IC50 curves with concentrations ranging from 1–100 μM. Compare with positive controls (e.g., kojic acid).
    • Data Interpretation : Use molecular docking (AutoDock Vina) to predict binding interactions with tyrosinase’s active site, correlating ΔG values with experimental IC50 .

Q. What safety protocols are critical when handling reactive intermediates during the synthesis of this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid exposure to ketones and base catalysts.
  • Waste Management : Quench basic residues with dilute acetic acid before disposal.
  • Reference : Follow GHS guidelines for structurally similar enones (e.g., 4-Nitrophenyl derivatives), which recommend ventilation and fire prevention measures due to flammability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.